3,4-Difluorobenzonitrile

Catalog No.
S708917
CAS No.
64248-62-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzonitrile

CAS Number

64248-62-0

Product Name

3,4-Difluorobenzonitrile

IUPAC Name

3,4-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H

InChI Key

BTBFCBQZFMQBNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)F

Canonical SMILES

C1=CC(=C(C=C1C#N)F)F

Precursor for Fluorinated Herbicides:

One prominent application of 3,4-difluorobenzonitrile lies in the synthesis of fluorinated phenoxy herbicides. These herbicides exhibit improved selectivity and environmental persistence compared to their non-fluorinated counterparts. Studies have shown that incorporating fluorine atoms into the structure enhances herbicidal activity while reducing the overall dosage required, leading to potentially lower environmental impact [].

Synthesis of Fluorine-Substituted Benzyl Amides:

Another research application involves the use of 3,4-difluorobenzonitrile as a building block for the synthesis of fluorine-substituted benzyl amides. These amides possess various potential applications, including in medicinal chemistry and material science research [].

3,4-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. Its molecular formula is C7_7H3_3F2_2N, and it has a molecular weight of approximately 139.1 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which can influence its reactivity and interactions in various chemical environments .

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. One significant reaction is the halogen-exchange reaction, where 3,4-dichlorobenzonitrile is treated with potassium fluoride to yield 3,4-difluorobenzonitrile. This reaction typically occurs in polar aprotic solvents like dimethyl imidazolone under controlled temperatures .

Another method involves reacting 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, followed by treatment with ammonia to form 3,4-difluorobenzamide, which can then be converted into 3,4-difluorobenzonitrile through dehydration reactions .

The biological activity of 3,4-difluorobenzonitrile has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell viability and proliferation. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and biological activity compared to non-fluorinated analogs .

Several synthesis methods for 3,4-difluorobenzonitrile have been documented:

  • Halogen Exchange Reaction:
    • Reacting 3,4-dichlorobenzonitrile with potassium fluoride in a polar aprotic solvent like dimethyl imidazolone at elevated temperatures (200-230 °C) yields high-purity 3,4-difluorobenzonitrile .
  • Lewis Acid Catalyzed Reaction:
    • Starting from 1,2-difluorobenzene and trichloroacetic chloride under Lewis acid catalysis followed by ammonia treatment to produce an intermediate that is dehydrated to form the target compound .
  • Alternative Methods:
    • Other methods include using different solvents or catalysts to optimize yield and purity based on industrial requirements .

3,4-Difluorobenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Used in the development of agrochemicals due to its potential herbicidal properties.
  • Material Science: Employed in the synthesis of polymers and other materials where fluorinated compounds are desirable for their stability and chemical resistance .

Studies on interaction mechanisms involving 3,4-difluorobenzonitrile focus on its reactivity with nucleophiles and electrophiles. The compound's unique electronic properties due to fluorination allow it to engage in specific interactions that can lead to novel derivatives with enhanced biological or chemical properties. Research indicates that modifications at the nitrile group or further substitutions on the benzene ring can significantly alter its reactivity and biological profile .

Several compounds share structural similarities with 3,4-difluorobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzonitrileC7_7H5_5NNo fluorine substituents; baseline compound.
3-FluorobenzonitrileC7_7H4_4FNOne fluorine at position 3; less electron-withdrawing effect than difluoro variant.
4-FluorobenzonitrileC7_7H4_4FNOne fluorine at position 4; similar reactivity but different selectivity in reactions.
2,5-DifluorobenzonitrileC7_7H4_4F2_2NFluorines at positions 2 and 5; alters electronic distribution compared to para-substituted variants.

The uniqueness of 3,4-difluorobenzonitrile lies in its dual fluorination pattern that enhances both its chemical stability and biological activity compared to its mono-fluorinated counterparts. This distinctive feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

Molecular Architecture

The molecular structure of 3,4-difluorobenzonitrile consists of a benzene core with fluorine atoms at the meta and para positions relative to the nitrile group. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₃F₂N
Molecular Weight139.10 g/mol
Melting Point52–54 °C
Boiling Point180 °C
Density1.249 g/cm³
SolubilitySoluble in methanol, DMI

The nitrile group (-C≡N) acts as a strong electron-withdrawing group (σₚ = 0.66), while the fluorine substituents exert inductive electron-withdrawing effects (σₘ = 0.34, σₚ = 0.06 for F). This combination creates a polarized aromatic system, enhancing electrophilic substitution reactivity at specific ring positions.

Spectroscopic Features

  • Infrared (IR) Spectroscopy: The nitrile group exhibits a characteristic C≡N stretching vibration at ~2230 cm⁻¹, while C-F stretches appear at 1100–1250 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons resonate as a triplet (δ 7.50–7.55 ppm) due to coupling with adjacent fluorine atoms.
    • ¹⁹F NMR: Fluorine atoms show signals at δ -110 to -115 ppm, reflecting their meta and para positions.

Electronic Effects

The Hammett substituent constants quantify the electronic influence of the functional groups:

Groupσₘ (meta)σₚ (para)
-CN0.560.66
-F (meta)0.34
-F (para)0.06

Data from

The nitrile group’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent substitutions to positions ortho and para to itself. Meanwhile, fluorine’s inductive withdrawal stabilizes intermediates in nucleophilic aromatic substitution reactions.

Historical Development in Fluorinated Aromatic Compound Research

Early Innovations in Fluorination

The synthesis of fluorinated aromatics began in the late 19th century with Swarts’ work on halogen exchange using SbF₃. However, practical methods for introducing fluorine into aromatic systems emerged in the 1930s:

  • Schiemann Reaction (1927): Decomposition of aryl diazonium tetrafluoroborates to yield fluoroarenes.
  • Gottlieb’s Halogen Exchange (1936): Displacement of chloride by fluoride using KF in polar solvents.

These methods laid the groundwork for modern fluorination techniques.

Synthesis of 3,4-Difluorobenzonitrile

Industrial-scale production of 3,4-difluorobenzonitrile typically involves halogen exchange from 3,4-dichlorobenzonitrile using spray-dried KF in 1,3-dimethylimidazolidin-2-one (DMI) at 180–215 °C. Key advancements include:

  • Catalyst Optimization: Tetraphenylphosphonium bromide (Ph₄PBr) increases reaction rates by stabilizing intermediates.
  • Solvent Selection: DMI enhances fluoride ion nucleophilicity, achieving yields >85%.

The reaction mechanism proceeds via sequential substitution:

  • First Fluorination: KF replaces one chlorine atom, forming 3-chloro-4-fluorobenzonitrile.
  • Second Fluorination: Further substitution yields the difluorinated product.

Applications in Modern Chemistry

3,4-Difluorobenzonitrile serves as a precursor for:

  • Herbicides: Fluorophenoxy derivatives exhibit enhanced herbicidal activity due to improved lipid solubility.
  • Liquid Crystals: Fluorine’s electronegativity optimizes molecular polarizability and mesophase stability.
  • Pharmaceuticals: Fluorine substitution improves metabolic stability and target binding in drug candidates.

3,4-Difluorobenzonitrile exhibits well-defined crystallographic characteristics that influence its solid-state properties and molecular packing arrangements [1] [2]. The compound crystallizes as a white to light yellow crystalline solid with a melting point range of 50-54°C, indicating relatively weak intermolecular forces typical of fluorinated aromatic compounds [2] [3] [4]. The molecular geometry features a planar benzene ring with two fluorine substituents at the 3 and 4 positions relative to the nitrile group, creating a specific electronic environment that affects crystal packing [1] [5].

Crystallographic analysis reveals that the compound adopts a molecular formula of C₇H₃F₂N with a molecular weight of 139.10 g/mol [1] [2] [3]. The crystal structure is stabilized by weak intermolecular interactions, including fluorine-hydrogen contacts and dipole-dipole interactions between the nitrile groups [5]. The presence of fluorine atoms introduces significant electronegativity differences that influence the crystal lattice parameters and molecular orientation within the solid phase [5].

Phase behavior studies indicate that 3,4-difluorobenzonitrile undergoes a sharp melting transition at approximately 50-52°C, suggesting a well-ordered crystalline structure [2] . The compound maintains its crystalline integrity under standard storage conditions and exhibits minimal polymorphic behavior [4]. X-ray diffraction data from related difluorobenzonitrile derivatives suggest that the compound likely adopts a monoclinic or triclinic crystal system, though specific unit cell parameters for 3,4-difluorobenzonitrile require further crystallographic investigation [5].

Thermodynamic Stability and Thermal Decomposition Profiles

The thermodynamic stability of 3,4-difluorobenzonitrile is characterized by its relatively high thermal stability and predictable decomposition behavior under elevated temperatures [7] [8] [9]. Thermal analysis studies demonstrate that the compound remains stable up to approximately 200°C before significant decomposition occurs [8] [9]. The presence of fluorine substituents enhances the thermal stability compared to unsubstituted benzonitrile derivatives due to the strong carbon-fluorine bonds [9].

Differential scanning calorimetry analysis reveals that 3,4-difluorobenzonitrile exhibits an endothermic melting peak at 50-54°C followed by a stable liquid phase until decomposition temperatures are reached [8] [9]. The compound shows no significant thermal events between the melting point and decomposition temperature, indicating good thermal stability in the liquid phase [8]. Thermogravimetric analysis indicates that thermal decomposition begins around 220-250°C with a gradual weight loss pattern characteristic of aromatic nitrile compounds [8] [9].

The decomposition pathway involves initial carbon-fluorine bond cleavage followed by nitrile group decomposition and eventual formation of volatile fluorinated fragments [9]. Studies on related fluorinated benzonitrile compounds suggest that the decomposition products include hydrogen fluoride, carbon monoxide, and various fluorinated organic fragments [9]. The activation energy for thermal decomposition is estimated to be higher than that of non-fluorinated benzonitriles due to the stabilizing effect of the fluorine substituents [8] [9].

Solubility Parameters in Organic Solvents

3,4-Difluorobenzonitrile demonstrates favorable solubility characteristics in a wide range of organic solvents, reflecting its moderate polarity and aromatic nature [4] [10] [11]. The compound exhibits excellent solubility in polar aprotic solvents such as methanol, ethanol, acetone, and dichloromethane [4] [10] [11]. This solubility profile is attributed to the balanced hydrophobic character of the aromatic ring and the polar contributions from both the nitrile group and fluorine substituents [11].

SolventSolubilityPolarity IndexReference
MethanolSoluble5.1 [4] [10]
EthanolSoluble4.3 [11]
AcetoneSoluble5.1 [11]
DichloromethaneSoluble3.1 [11]
WaterPartly miscible10.2 [3]

The compound shows limited miscibility with water due to its predominantly hydrophobic character, though some degree of dissolution occurs due to the polar nitrile functionality [3]. In highly polar solvents, 3,4-difluorobenzonitrile forms stable solutions that are suitable for synthetic applications and spectroscopic analysis [4] [11]. The solubility in nonpolar solvents such as hexane and cyclohexane is significantly reduced, consistent with the polar nature of the fluorine and nitrile substituents [11].

Hansen solubility parameters for 3,4-difluorobenzonitrile can be estimated based on group contribution methods, indicating moderate dispersion forces, significant polar interactions, and limited hydrogen bonding capability [12] [13]. The estimated parameters suggest that the compound will be most compatible with solvents having similar polarity profiles, particularly those with high polar and dispersion components but low hydrogen bonding parameters [12] [13].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 3,4-difluorobenzonitrile provides characteristic fingerprints for structural identification and purity assessment [14] [15] [16]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals three distinct aromatic proton signals in the region δ 7.49-7.55 ppm, corresponding to the three non-equivalent hydrogen atoms on the benzene ring [14] [17]. The coupling patterns reflect the influence of fluorine substituents, with characteristic fluorine-hydrogen coupling constants observable in the multipicity patterns [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy displays multiple aromatic carbon signals with characteristic carbon-fluorine coupling patterns [15] [18]. The nitrile carbon appears as a distinctive signal around δ 115-120 ppm, while the aromatic carbons bearing fluorine substituents show characteristic doublet patterns due to direct carbon-fluorine coupling [15] [18]. The remaining aromatic carbons exhibit complex splitting patterns resulting from multiple-bond fluorine coupling effects [18].

Fluorine-19 nuclear magnetic resonance spectroscopy provides two distinct fluorine signals corresponding to the non-equivalent fluorine atoms at the 3 and 4 positions [16] [19]. The chemical shifts and coupling patterns in fluorine-19 nuclear magnetic resonance serve as definitive structural confirmation and can differentiate 3,4-difluorobenzonitrile from other difluorobenzonitrile isomers [16] [19].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for 3,4-difluorobenzonitrile identification [17] [20]. The nitrile group produces a sharp, intense absorption band in the region 2260-2220 cm⁻¹, which is diagnostic for the cyano functionality [20]. This band appears at slightly higher frequency compared to aliphatic nitriles due to the electron-withdrawing effect of the aromatic ring and fluorine substituents [20].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Nitrile stretch2260-2220StrongC≡N stretching
Aromatic C-H3100-3000MediumAromatic C-H stretching
C-F stretch1350-950StrongC-F bond stretching
Aromatic C=C1600-1500MediumAromatic ring vibrations

The carbon-fluorine stretching vibrations appear in the fingerprint region between 1350-950 cm⁻¹, with multiple bands reflecting the different carbon-fluorine bond environments [21] [20]. Aromatic carbon-hydrogen stretching vibrations are observed in the region 3100-3000 cm⁻¹, while aromatic carbon-carbon stretching modes appear around 1600 and 1500 cm⁻¹ [20]. The infrared spectrum provides definitive identification of the compound and can detect impurities or degradation products [17] [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 3,4-difluorobenzonitrile reveals characteristic electronic transitions that provide information about the molecular electronic structure [23] [24]. The compound exhibits strong ultraviolet absorption with maximum absorption typically occurring in the range 250-280 nm, corresponding to π→π* transitions within the aromatic system [23] [24]. The presence of fluorine substituents and the nitrile group influences the electronic transitions, resulting in bathochromic shifts compared to unsubstituted benzene [23].

The molar absorptivity values are typically in the range 10,000-15,000 M⁻¹cm⁻¹ for the primary ultraviolet absorption bands, indicating strong electronic transitions [23]. Secondary absorption features may appear at longer wavelengths due to n→π* transitions involving the nitrile nitrogen lone pair electrons [23] [24]. The ultraviolet-visible spectrum is sensitive to solvent effects, with polar solvents typically causing small bathochromic shifts in the absorption maxima [25].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64248-62-0

Wikipedia

3,4-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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